molecular formula C11H10N2O B3356724 5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde CAS No. 68282-50-8

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde

Cat. No. B3356724
CAS RN: 68282-50-8
M. Wt: 186.21 g/mol
InChI Key: KFVGBCOFGJKBPM-UHFFFAOYSA-N
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Description

“5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde” is a type of imidazole compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . For instance, 4-Imidazolecarboxaldehyde undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde” is represented by the formula C11H10N2O . The InChI Code for this compound is 1S/C11H10N2O2/c1-7-9 (11 (14)15)13-10 (12-7)8-5-3-2-4-6-8/h2-6H,1H3, (H,12,13) (H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde” include a molecular weight of 110.12 . It is a white to yellow powder or crystals .

Safety and Hazards

The safety information for “5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde” indicates that it is air sensitive and should be stored away from oxidizing agents and air . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGBCOFGJKBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543529
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde

CAS RN

68282-50-8
Record name 4-Methyl-2-phenyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68282-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 102.1 gm. portion of 5-methyl-2-phenyl-4-imidazolemethanol is dissolved in 765 ml. of concentrated HNO3. The solution is cooled in an ice bath and allowed to stand for 16 hours. The solution is heated on a steam bath for 30 minutes, diluted with 2.3 liters of water and neutralized with 50% NaOH while cooling in an ice bath. The solid is collected, dried, recrystallized from 200 ml. of ethanol and then from 1 liter of 1:2 ethanol:water giving the desired product, m.p. 102°14 115° C.
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Synthesis routes and methods II

Procedure details

5-Methyl-2-phenyl-4-imidazolemethanol (102.1 g) is dissolved in concentrated nitric acid (765 ml). The solution is cooled in an ice bath and allowed to stand for 16 hours. The solution is heated on a steam bath for 30 minutes, diluted with water (2.3 liters) and neutralized with 50% sodium hydroxide while cooling in an ice bath. The solid is collected, dried, recrystallized from ethanol (200 ml) and then from 1:2 ethanol:water (1000 ml) giving the title product, m.p. 102°-115° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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